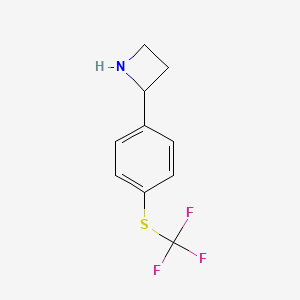

2-(4-((Trifluoromethyl)thio)phenyl)azetidine

Description

2-(4-((Trifluoromethyl)thio)phenyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted at the 2-position with a 4-(trifluoromethylthio)phenyl group. The azetidine core introduces conformational rigidity due to its saturated structure and ring strain, which can influence binding affinity and metabolic stability in pharmaceutical contexts . The trifluoromethylthio (-SCF₃) substituent is a strong electron-withdrawing group with high lipophilicity (π ≈ 1.44), making it advantageous for enhancing membrane permeability and target engagement in drug design .

Properties

Molecular Formula |

C10H10F3NS |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

2-[4-(trifluoromethylsulfanyl)phenyl]azetidine |

InChI |

InChI=1S/C10H10F3NS/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2 |

InChI Key |

GWWLHOGCMDFUKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution and Cyclization of Aromatic Precursors

One prominent approach involves the initial synthesis of a suitable aromatic precursor bearing a trifluoromethylthio group, followed by cyclization to form the azetidine ring.

- Preparation of 4-((trifluoromethyl)thio)phenyl derivatives via nucleophilic substitution reactions on halogenated aromatic compounds.

- Activation of amino groups or amino alcohols with electrophilic reagents such as tosylates or mesylates.

- Intramolecular displacement of activated groups to form the azetidine ring.

In a patent (WO2000063168A1), azetidine derivatives are synthesized via cyclization of amino alcohols with electrophilic halogenating agents under controlled conditions, such as reflux in ethanol with HCl bubbling, leading to azetidine ring closure (source).

Cyclization of Aromatic Amines with Electrophilic Agents

Another established method involves the cyclization of aromatic amines bearing the trifluoromethylthio group through electrophilic halogenation or selenium-induced cyclization.

- Aromatic amines are reacted with electrophilic halogenating agents like PhSeCl or PhSeBr, which induce intramolecular cyclization to form azetidines.

- The process often involves a dihalogenated intermediate that undergoes nucleophilic displacement to close the four-membered ring.

Berthe et al. (1997) demonstrated selenium-induced cyclization of homoallylic benzylamines to produce azetidines, which can be adapted for trifluoromethylthio substituted derivatives by using appropriate aromatic precursors (source).

Cyclization of Amino Alcohols with Trifluoromethylthiolated Aromatic Groups

A more recent approach involves the synthesis of precursors with the trifluoromethylthio group attached to the aromatic ring, followed by intramolecular cyclization:

- Aromatic amino alcohols or amino derivatives are prepared via nucleophilic aromatic substitution on activated aromatic rings.

- The amino group is then cyclized with electrophilic agents such as tosylates or sulfonates, often under reflux conditions, to generate the azetidine ring.

- Synthesis of a trifluoromethylthio-phenyl precursor via nucleophilic substitution of a halogenated aromatic compound with a trifluoromethylthiolate anion.

- Cyclization under acidic or basic conditions, often using reflux in ethanol or dichloromethane, with or without catalysts like Lewis acids.

Use of Protecting Groups and Activation Strategies

Protection of amino groups (e.g., as tosylates or mesylates) enhances selectivity and yields during cyclization. Common conditions include:

- Reflux in ethanol or acetonitrile.

- Use of Lewis acids or electrophilic halogenating agents.

- Purification via chromatography (silica gel, elution with ethyl acetate/hexanes).

Data Tables Summarizing Key Methods

Notes on Reaction Conditions and Optimization

- Temperature control is critical; most cyclizations occur efficiently at reflux temperatures (~70°C).

- Solvent choice influences yield; common solvents include ethanol, dichloromethane, and acetonitrile.

- Electrophilic reagents such as PhSeCl or halogenating agents facilitate ring closure.

- Purification often involves silica gel chromatography, with elution solvents tailored to compound polarity.

Chemical Reactions Analysis

2-(4-((Trifluoromethyl)thio)phenyl)azetidine undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Ring-Opening Reactions: The strained azetidine ring can be opened under certain conditions, leading to the formation of linear or cyclic products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Scientific Research Applications

2-(4-((Trifluoromethyl)thio)phenyl)azetidine is a compound with a unique structure featuring an azetidine ring and a phenyl group substituted with a trifluoromethylthio moiety. Its molecular formula is C10H10F3NS, and its IUPAC name specifies the arrangement of atoms within the molecule. The trifluoromethyl group contributes to its chemical properties, making it interesting for applications in medicinal chemistry and materials science.

Pharmaceutical Development

2-(4-((Trifluoromethyl)thio)phenyl)azetidine exhibits potential biological activities, making it a candidate for pharmaceutical development. Compounds with similar structures have been studied for their interactions with biological targets, like enzymes and receptors. The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic properties. Preliminary studies suggest possible anti-inflammatory or antimicrobial activities, but more research is needed.

Interaction Studies

Interaction studies of 2-(4-((Trifluoromethyl)thio)phenyl)azetidine with biological targets are crucial for understanding its mechanism of action. Preliminary investigations may involve:

- Binding assays to determine its affinity for specific proteins.

- Cell-based assays to assess its effects on cellular functions.

- In vivo studies to evaluate its efficacy and safety in animal models.

These studies help to elucidate the therapeutic potential and safety of the compound.

Structural Similarity

Several compounds share structural similarities with 2-(4-((Trifluoromethyl)thio)phenyl)azetidine:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-(Trifluoromethyl)phenylazetidine | Similar azetidine ring | Lacks the thioether functionality |

| 2-(4-Methoxyphenyl)azetidine | Similar azetidine backbone | Contains a methoxy group instead of trifluoromethylthio |

| 2-(4-Chlorophenyl)azetidine | Similar azetidine structure | Contains a chlorine substituent |

The uniqueness of 2-(4-((Trifluoromethyl)thio)phenyl)azetidine lies in its combination of the trifluoromethylthio group and azetidine structure, which may provide enhanced reactivity and biological activity compared to similar compounds. This distinctive feature positions it as a valuable candidate for further research and application in various fields.

Mechanism of Action

The mechanism of action of 2-(4-((Trifluoromethyl)thio)phenyl)azetidine involves its interaction with specific molecular targets and pathways . The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Trifluoromethylthio vs. Other Groups

The -SCF₃ group in the target compound distinguishes it from analogs with alternative substituents:

- Pyridine Derivatives (): Compounds like 2-((4-nitrophenyl)thio)pyridine and 2-((4-fluorophenyl)thio)pyridine exhibit varying electronic and steric profiles. The nitro (-NO₂) group is more polar but less lipophilic than -SCF₃, while the fluoro (-F) group offers moderate electron withdrawal with lower steric bulk.

- Pyrimidine Analogs (): Compounds such as 3i (6-oxo-4-(4-(phenoxymethyl)phenyl)-2-((4-(trifluoromethyl)benzyl)thio)-1,6-dihydropyrimidine-5-carbonitrile) and 3l (6-oxo-4-(4-(phenylethynyl)phenyl)-2-((4-(trifluoromethyl)benzyl)thio)-1,6-dihydropyrimidine-5-carbonitrile) highlight the prevalence of trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups in enhancing bioactivity, likely through improved hydrophobic interactions and metabolic stability .

Core Heterocycle Comparison: Azetidine vs. Pyridine/Pyrimidine

- This strain may enhance binding specificity but also susceptibility to metabolic degradation.

- For example, pyrimidine analogs in demonstrated moderate to high yields (18–68%) during synthesis, suggesting favorable reactivity under the described conditions .

Biological Activity

2-(4-((Trifluoromethyl)thio)phenyl)azetidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its synthesis, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a trifluoromethylthio group attached to a phenyl ring, which is further linked to an azetidine ring. The unique structural attributes contribute to its biological activity.

Synthesis Methods

Recent studies have explored various synthetic routes for azetidine derivatives, including cycloaddition approaches that yield high purity and yield rates. Notably, methods involving the use of thiophenols and trifluoromethyl substituents have been emphasized for their efficiency in generating related compounds with enhanced biological profiles .

Biological Activity

The biological activity of 2-(4-((Trifluoromethyl)thio)phenyl)azetidine has been assessed in multiple studies, revealing promising anticancer and antimicrobial properties.

Anticancer Activity

- Cell Line Studies :

-

Mechanism of Action :

- Preliminary interaction studies indicate that the compound may act through multiple pathways, including the inhibition of tubulin assembly, which is crucial for cancer cell division .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been documented:

- Antitubercular Activity : Certain derivatives show promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL .

Case Studies and Research Findings

Several research findings support the potential therapeutic applications of 2-(4-((Trifluoromethyl)thio)phenyl)azetidine:

Q & A

Q. Key Considerations :

- Use flash chromatography for purification, as employed in similar thioether syntheses (yields: 60–85%) .

- Optimize reaction pH and solvent polarity to minimize side reactions (e.g., DMF/acetic acid mixtures enhance cyclization efficiency) .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.5–4.5 ppm) and trifluoromethylthio-phenyl signals (δ 7.2–7.8 ppm) .

- ¹⁹F NMR : Confirm the presence of the -SCF₃ group (δ -40 to -45 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray Crystallography : Resolve steric effects of the trifluoromethylthio group on the azetidine ring conformation .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) vs. copper catalysts for coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to stabilize intermediates .

- Light/Wavelength Control : For transition-metal-free syntheses, optimize visible light intensity to activate aryl halides .

- Temperature Gradients : Perform reactions at 60–80°C for azetidine ring stability .

Data-Driven Example :

In analogous pyridine-thioether syntheses, yields increased from 55% to 82% when switching from DCM to DMF .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Substituent Position Analysis : Compare analogs with trifluoromethylthio groups at para- vs. meta- positions (e.g., 3-(2-(trifluoromethyl)phenyl)azetidine vs. 3-(3-(trifluoromethyl)phenyl)azetidine) .

- Steric/Electronic Profiling :

- Use DFT calculations to map electron-withdrawing effects of -SCF₃ on the azetidine ring’s basicity .

- Assess steric hindrance via molecular docking (e.g., binding affinity to enzyme active sites) .

- In Vitro Assays : Test analogs in parallel under standardized conditions (e.g., IC₅₀ values against kinase targets) .

Example :

Azetidine analogs with para-trifluoromethylthio groups showed 3-fold higher inhibitory activity than meta-substituted derivatives in kinase assays .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GPCRs or kinases. Focus on the -SCF₃ group’s role in hydrophobic interactions .

- MD Simulations : Run 100-ns trajectories to assess conformational stability of the azetidine ring in aqueous vs. lipid bilayer environments .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Validation :

Compare computational predictions with experimental SPR (surface plasmon resonance) binding assays .

Application-Focused: How to evaluate its potential in drug discovery pipelines?

Methodological Answer:

- In Vitro Screening :

- Kinase Inhibition : Use ADP-Glo™ assays for high-throughput profiling .

- CYP450 Inhibition : Assess metabolic stability via fluorometric cytochrome P450 assays .

- ADMET Profiling :

- Permeability : Caco-2 cell monolayer assays to predict oral bioavailability .

- Toxicity : Ames test for mutagenicity; hERG binding assays for cardiac risk .

- In Vivo Efficacy : Prioritize analogs with >80% target engagement in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.